REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH3:7][O:8][C:9]1[C:14]([O:15][CH3:16])=[CH:13][CH:12]=[CH:11][C:10]=1[C@H:17]([CH:19]1[CH2:24][CH2:23][N:22]([CH2:25][CH2:26][C:27]2[CH:32]=[CH:31][C:30]([F:33])=[CH:29][CH:28]=2)[CH2:21][CH2:20]1)[OH:18].Cl.[OH-].[Na+]>C(O)(C)C.O.C1(C)C=CC=CC=1.CO>[CH3:7][O:8][C:9]1[C:14]([O:15][CH3:16])=[CH:13][CH:12]=[CH:11][C:10]=1[CH:17]([CH:19]1[CH2:20][CH2:21][N:22]([CH2:25][CH2:26][C:27]2[CH:32]=[CH:31][C:30]([F:33])=[CH:29][CH:28]=2)[CH2:23][CH2:24]1)[OH:18] |f:0.1.2,5.6|
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
382 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
112.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
127 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40.86 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
280 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
464 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The phases were agitated for a half hour at 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
A portion of the resolution methanol mother liquors from Scheme B, step b, is concentrated to a solid (185.6 g of salt)
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol to a concentration of 0.67 g/mL
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
EXTRACTION
|
Details
|
The bottom aqueous phases were extracted a second time with toluene (250 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated on the rotary evaporation to a solid
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for a total of 17 hours
|
Duration
|
17 h
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
STIRRING
|
Details
|
The phases were agitated for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
before removing the isopropanol
|
Type
|
CUSTOM
|
Details
|
on the rotary evaporator
|
Type
|
ADDITION
|
Details
|
Toluene (500 mL) was added to the residue
|
Type
|
STIRRING
|
Details
|
The phases were agitated for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
before being separated
|
Type
|
EXTRACTION
|
Details
|
The bottom aqueous phase was extracted a second time with toluene (200 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated on the rotary evaporation until an approximately 30 wt % of α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5)
|
Type
|
TEMPERATURE
|
Details
|
The slurry was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
slowly cooled to 40° C. where it
|
Type
|
CUSTOM
|
Details
|
The solution crystallized
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The slurry was chilled in an ice bath for a half an hour
|
Type
|
FILTRATION
|
Details
|
filtered through a coarse sintered glass funnel
|
Type
|
WASH
|
Details
|
The wet cake was washed with 50 mL of chilled isopropanol
|
Type
|
CUSTOM
|
Details
|
dried to a constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1OC)C(O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.96 g | |
YIELD: PERCENTYIELD | 23.6% | |
YIELD: CALCULATEDPERCENTYIELD | 24.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH3:7][O:8][C:9]1[C:14]([O:15][CH3:16])=[CH:13][CH:12]=[CH:11][C:10]=1[C@H:17]([CH:19]1[CH2:24][CH2:23][N:22]([CH2:25][CH2:26][C:27]2[CH:32]=[CH:31][C:30]([F:33])=[CH:29][CH:28]=2)[CH2:21][CH2:20]1)[OH:18].Cl.[OH-].[Na+]>C(O)(C)C.O.C1(C)C=CC=CC=1.CO>[CH3:7][O:8][C:9]1[C:14]([O:15][CH3:16])=[CH:13][CH:12]=[CH:11][C:10]=1[CH:17]([CH:19]1[CH2:20][CH2:21][N:22]([CH2:25][CH2:26][C:27]2[CH:32]=[CH:31][C:30]([F:33])=[CH:29][CH:28]=2)[CH2:23][CH2:24]1)[OH:18] |f:0.1.2,5.6|
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
382 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
112.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
127 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40.86 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
280 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
464 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The phases were agitated for a half hour at 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
A portion of the resolution methanol mother liquors from Scheme B, step b, is concentrated to a solid (185.6 g of salt)
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol to a concentration of 0.67 g/mL
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
EXTRACTION
|
Details
|
The bottom aqueous phases were extracted a second time with toluene (250 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated on the rotary evaporation to a solid
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for a total of 17 hours
|
Duration
|
17 h
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
STIRRING
|
Details
|
The phases were agitated for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
before removing the isopropanol
|
Type
|
CUSTOM
|
Details
|
on the rotary evaporator
|
Type
|
ADDITION
|
Details
|
Toluene (500 mL) was added to the residue
|
Type
|
STIRRING
|
Details
|
The phases were agitated for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
before being separated
|
Type
|
EXTRACTION
|
Details
|
The bottom aqueous phase was extracted a second time with toluene (200 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated on the rotary evaporation until an approximately 30 wt % of α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5)
|
Type
|
TEMPERATURE
|
Details
|
The slurry was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
slowly cooled to 40° C. where it
|
Type
|
CUSTOM
|
Details
|
The solution crystallized
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The slurry was chilled in an ice bath for a half an hour
|
Type
|
FILTRATION
|
Details
|
filtered through a coarse sintered glass funnel
|
Type
|
WASH
|
Details
|
The wet cake was washed with 50 mL of chilled isopropanol
|
Type
|
CUSTOM
|
Details
|
dried to a constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1OC)C(O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.96 g | |
YIELD: PERCENTYIELD | 23.6% | |
YIELD: CALCULATEDPERCENTYIELD | 24.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH3:7][O:8][C:9]1[C:14]([O:15][CH3:16])=[CH:13][CH:12]=[CH:11][C:10]=1[C@H:17]([CH:19]1[CH2:24][CH2:23][N:22]([CH2:25][CH2:26][C:27]2[CH:32]=[CH:31][C:30]([F:33])=[CH:29][CH:28]=2)[CH2:21][CH2:20]1)[OH:18].Cl.[OH-].[Na+]>C(O)(C)C.O.C1(C)C=CC=CC=1.CO>[CH3:7][O:8][C:9]1[C:14]([O:15][CH3:16])=[CH:13][CH:12]=[CH:11][C:10]=1[CH:17]([CH:19]1[CH2:20][CH2:21][N:22]([CH2:25][CH2:26][C:27]2[CH:32]=[CH:31][C:30]([F:33])=[CH:29][CH:28]=2)[CH2:23][CH2:24]1)[OH:18] |f:0.1.2,5.6|
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
382 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
112.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
127 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40.86 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
280 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
464 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The phases were agitated for a half hour at 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
A portion of the resolution methanol mother liquors from Scheme B, step b, is concentrated to a solid (185.6 g of salt)
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol to a concentration of 0.67 g/mL
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
EXTRACTION
|
Details
|
The bottom aqueous phases were extracted a second time with toluene (250 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated on the rotary evaporation to a solid
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for a total of 17 hours
|
Duration
|
17 h
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
STIRRING
|
Details
|
The phases were agitated for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
before removing the isopropanol
|
Type
|
CUSTOM
|
Details
|
on the rotary evaporator
|
Type
|
ADDITION
|
Details
|
Toluene (500 mL) was added to the residue
|
Type
|
STIRRING
|
Details
|
The phases were agitated for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
before being separated
|
Type
|
EXTRACTION
|
Details
|
The bottom aqueous phase was extracted a second time with toluene (200 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated on the rotary evaporation until an approximately 30 wt % of α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5)
|
Type
|
TEMPERATURE
|
Details
|
The slurry was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
slowly cooled to 40° C. where it
|
Type
|
CUSTOM
|
Details
|
The solution crystallized
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The slurry was chilled in an ice bath for a half an hour
|
Type
|
FILTRATION
|
Details
|
filtered through a coarse sintered glass funnel
|
Type
|
WASH
|
Details
|
The wet cake was washed with 50 mL of chilled isopropanol
|
Type
|
CUSTOM
|
Details
|
dried to a constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1OC)C(O)C1CCN(CC1)CCC1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.96 g | |
YIELD: PERCENTYIELD | 23.6% | |
YIELD: CALCULATEDPERCENTYIELD | 24.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |